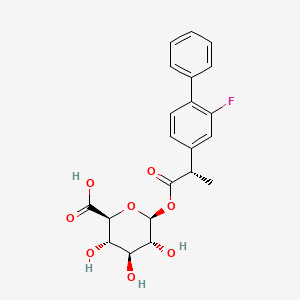
S-Flurbiprofen-acyl-b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Flurbiprofen-acyl-b-D-glucuronide: is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of flurbiprofen with glucuronic acid, resulting in a glucuronide metabolite. It plays a significant role in the metabolism and excretion of flurbiprofen in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Flurbiprofen-acyl-b-D-glucuronide involves the conjugation of flurbiprofen with glucuronic acid. This reaction typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the flurbiprofen molecule. The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to provide the necessary conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: S-Flurbiprofen-acyl-b-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of flurbiprofen and glucuronic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the flurbiprofen moiety, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the glucuronide bond.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed:
Hydrolysis: Flurbiprofen and glucuronic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of flurbiprofen.
Wissenschaftliche Forschungsanwendungen
S-Flurbiprofen-acyl-b-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of flurbiprofen in the body.
Drug Development: Investigating the pharmacological properties of flurbiprofen metabolites.
Toxicology: Assessing the safety and potential adverse effects of flurbiprofen and its metabolites.
Biomarker Discovery: Identifying biomarkers for monitoring flurbiprofen metabolism in clinical settings.
Wirkmechanismus
S-Flurbiprofen-acyl-b-D-glucuronide exerts its effects primarily through its parent compound, flurbiprofen. Flurbiprofen inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, flurbiprofen reduces inflammation, pain, and fever. The glucuronide conjugate itself may not have significant pharmacological activity but plays a crucial role in the metabolism and excretion of flurbiprofen .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen-acyl-b-D-glucuronide: A metabolite of ibuprofen, another NSAID.
Ketoprofen-acyl-b-D-glucuronide: A metabolite of ketoprofen, also an NSAID.
Naproxen-acyl-b-D-glucuronide: A metabolite of naproxen, another NSAID.
Uniqueness: S-Flurbiprofen-acyl-b-D-glucuronide is unique due to its specific parent compound, flurbiprofen. While other NSAIDs also form glucuronide metabolites, the pharmacokinetic and pharmacodynamic properties of flurbiprofen and its metabolites may differ from those of other NSAIDs. This uniqueness can influence the drug’s efficacy, safety, and therapeutic applications .
Eigenschaften
CAS-Nummer |
162992-66-7 |
|---|---|
Molekularformel |
C21H21FO8 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15-,16-,17+,18-,21-/m0/s1 |
InChI-Schlüssel |
PLPQBSOCUVSKTP-IYXYQCAZSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087607.png)
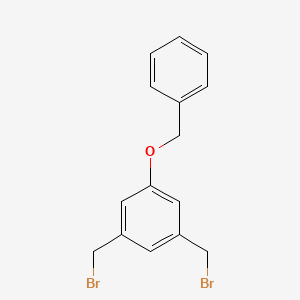
![1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087614.png)

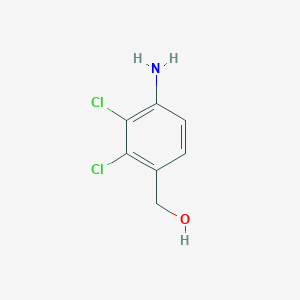
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)

![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)

![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
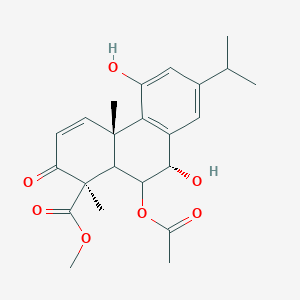
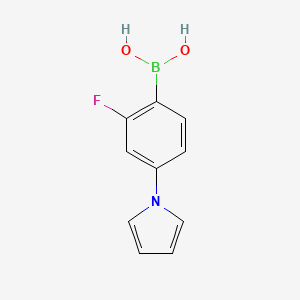
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
